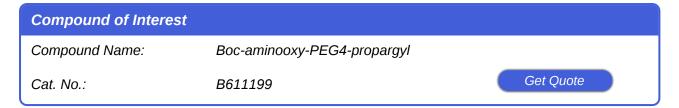


Application Notes and Protocols for PROTAC Synthesis using Boc-aminooxy-PEG4-propargyl

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of heterobifunctional molecules that co-opt the cell's native ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] A PROTAC molecule is comprised of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] The linker is a critical component that influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[3]

This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing **Boc-aminooxy-PEG4-propargyl**, a versatile bifunctional linker. This linker features a propargyl group for facile and efficient conjugation to an azide-bearing molecule via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry".[4] It also contains a Boc-protected aminooxy group, which after deprotection, can react with a ketone or aldehyde to form a stable oxime linkage. The tetraethylene glycol (PEG4) spacer enhances aqueous solubility and provides flexibility to the PROTAC molecule.[5]

Featured Application: Targeting KEAP1 for NRF2 Activation



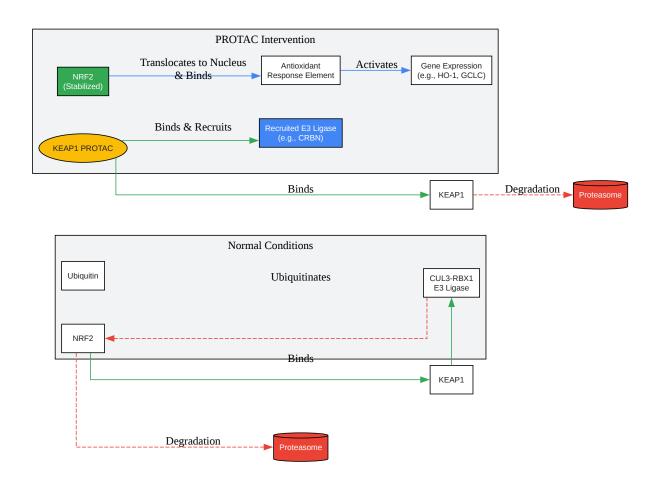




The Kelch-like ECH-associated protein 1 (KEAP1) is a substrate adaptor for the Cullin 3-RING E3 ligase complex, which mediates the ubiquitination and subsequent degradation of the transcription factor NRF2.[6] Under normal conditions, KEAP1 keeps NRF2 levels low.[7] In response to oxidative stress, NRF2 is stabilized and activates the expression of antioxidant and anti-inflammatory genes.[8] Therefore, inducing the degradation of KEAP1 via a PROTAC can lead to the activation of the NRF2 pathway, which is a promising therapeutic strategy for diseases associated with oxidative stress and inflammation.[9]

Signaling Pathway





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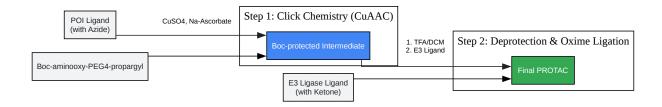
Caption: PROTAC-mediated degradation of KEAP1 leading to NRF2 stabilization and activation.



Experimental Protocols

This section outlines a representative two-step synthesis of a KEAP1-targeting PROTAC using **Boc-aminooxy-PEG4-propargyl**. This modular approach allows for the synthesis of PROTAC libraries by varying the POI and E3 ligase ligands.[10]

Overall Synthetic Workflow



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Caption: Two-step modular synthesis of a PROTAC using **Boc-aminooxy-PEG4-propargyl**.

Step 1: Synthesis of Boc-Protected Intermediate via Click Chemistry

This step involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate the POI ligand (containing an azide group) with the propargyl group of the linker.[11]

Materials:

- Azide-functionalized POI ligand (e.g., Azido-KEAP1 ligand) (1.0 eq)
- Boc-aminooxy-PEG4-propargyl (1.1 eq)
- Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eg)
- Sodium ascorbate (0.3 eq)
- tert-Butanol/Water (1:1)



- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

Procedure:

- Dissolve the azide-functionalized POI ligand and **Boc-aminooxy-PEG4-propargyl** in a 1:1 mixture of tert-butanol and water.
- In a separate vial, dissolve sodium ascorbate in water and add it to the reaction mixture.
- In another vial, dissolve CuSO₄·5H₂O in a minimal amount of water and add it to the reaction mixture.
- Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
- Upon completion, dilute the reaction mixture with water and extract with DCM (3x).
- Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield the Boc-protected intermediate.

Step 2: Synthesis of the Final PROTAC via Deprotection and Oxime Ligation

This step involves the deprotection of the Boc group followed by the reaction of the free aminoxy group with a ketone-functionalized E3 ligase ligand (e.g., a pomalidomide derivative).



Materials:

- Boc-protected intermediate from Step 1 (1.0 eq)
- Trifluoroacetic acid (TFA)
- Anhydrous Dichloromethane (DCM)
- Ketone-functionalized E3 ligase ligand (e.g., Pomalidomide-ketone) (1.2 eq)
- · Anhydrous Methanol
- Preparative HPLC system

Procedure:

- · Boc Deprotection:
 - Dissolve the Boc-protected intermediate in anhydrous DCM.
 - Add TFA (20-50% in DCM) to the solution at 0 °C.
 - Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.
 - Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. The crude amine salt is used directly in the next step.
- Oxime Ligation:
 - Dissolve the crude deprotected intermediate and the ketone-functionalized E3 ligase ligand in anhydrous methanol.
 - Stir the reaction mixture at room temperature for 4-8 hours. Monitor the formation of the oxime linkage by LC-MS.
 - Upon completion, concentrate the reaction mixture under reduced pressure.
 - Purify the final PROTAC compound by preparative HPLC.



o Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

Characterization and Biological Evaluation Western Blot for KEAP1 Degradation

This protocol is to determine the efficacy of the synthesized PROTAC in degrading the target protein KEAP1 in a cellular context.

Materials:

- HEK293T cells (or other suitable cell line)
- Synthesized KEAP1 PROTAC
- DMSO (vehicle control)
- · Cell lysis buffer
- · BCA protein assay kit
- SDS-PAGE gels and running buffer
- · Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies (anti-KEAP1, anti-NRF2, anti-loading control e.g., GAPDH)
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate

Procedure:

- Cell Treatment:
 - Seed HEK293T cells in 6-well plates and allow them to adhere overnight.



- \circ Treat the cells with serial dilutions of the KEAP1 PROTAC (e.g., 1 nM to 10 μ M) for 24 hours. Include a DMSO vehicle control.
- Cell Lysis and Protein Quantification:
 - After treatment, wash the cells with cold PBS and lyse them.
 - Determine the protein concentration of each lysate using a BCA assay.
- Western Blotting:
 - Normalize protein concentrations and prepare samples for SDS-PAGE.
 - Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against KEAP1, NRF2, and a loading control overnight at 4 °C.
 - Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Develop the blot using a chemiluminescent substrate and image the bands.
- Data Analysis:
 - Quantify the band intensities and normalize the KEAP1 and NRF2 signals to the loading control.
 - Calculate the percentage of protein degradation relative to the vehicle control.
 - Plot the dose-response curve to determine the DC₅₀ (half-maximal degradation concentration).

Data Presentation

The following tables present representative quantitative data for a hypothetical KEAP1-targeting PROTAC synthesized using the described methods.



Table 1: Synthesis and Characterization of KEAP1-PROTAC-1

Parameter	Value
Step 1 Yield (Intermediate)	65%
Step 2 Yield (Final PROTAC)	48%
Final Purity (HPLC)	>98%
Molecular Weight (LC-MS)	Confirmed

Table 2: Biological Activity of KEAP1-PROTAC-1 in HEK293T cells (24h treatment)

Parameter	Value
KEAP1 DC50	15 nM
Maximum KEAP1 Degradation (D _{max})	92%
NRF2 Stabilization (at 100 nM)	~3.5-fold increase

Note: The data presented are representative examples and may vary depending on the specific ligands and experimental conditions.

Conclusion

The use of **Boc-aminooxy-PEG4-propargyl** provides a modular and efficient approach for the synthesis of PROTACs. The orthogonal reactivity of the propargyl and Boc-aminooxy groups allows for a stepwise and controlled construction of the final heterobifunctional molecule. This strategy is well-suited for the generation of PROTAC libraries to optimize linker length, composition, and ligand selection, thereby accelerating the discovery of potent and selective protein degraders for various therapeutic targets.

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